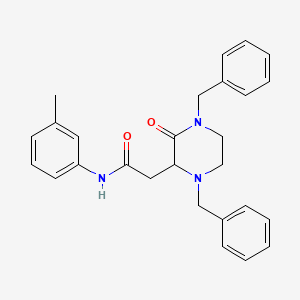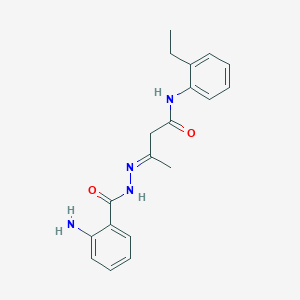![molecular formula C13H13N3O3 B11565469 (2E)-1,1-dimethyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B11565469.png)
(2E)-1,1-dimethyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1,1-dimethyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazine is an organic compound characterized by its unique structure, which includes a furan ring substituted with a nitrophenyl group and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1,1-dimethyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazine typically involves the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with 1,1-dimethylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2E)-1,1-dimethyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
(2E)-1,1-dimethyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (2E)-1,1-dimethyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazine and nitrophenyl groups. These interactions can lead to the modulation of biological pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-1,1-dimethyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazine: shares similarities with other hydrazine derivatives and nitrophenyl-substituted compounds.
Hydrazine derivatives: Compounds containing the hydrazine moiety, such as phenylhydrazine and dimethylhydrazine.
Nitrophenyl-substituted compounds: Compounds containing the nitrophenyl group, such as 4-nitrophenol and 4-nitroaniline.
Uniqueness
The uniqueness of This compound lies in its combination of a furan ring, nitrophenyl group, and hydrazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H13N3O3 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
N-methyl-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanamine |
InChI |
InChI=1S/C13H13N3O3/c1-15(2)14-9-12-7-8-13(19-12)10-3-5-11(6-4-10)16(17)18/h3-9H,1-2H3/b14-9+ |
InChI Key |
FVCJYQUOIBXBKX-NTEUORMPSA-N |
Isomeric SMILES |
CN(C)/N=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CN(C)N=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-({[(2-Hydroxyethyl)carbamoyl]formamido}imino)-N-(1-phenylethyl)butanamide](/img/structure/B11565398.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11565401.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B11565405.png)
![(3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(2-methylpropyl)butanamide](/img/structure/B11565408.png)
![N'-[(E)-(4-nitrophenyl)methylidene]nonane-1-sulfonohydrazide](/img/structure/B11565423.png)
![(2E,5Z)-5-(2-hydroxybenzylidene)-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11565434.png)
![N-[4-(pentyloxy)phenyl]-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide](/img/structure/B11565440.png)
![benzene-1,4-diylbis[nitrilo(E)methylylidene-2-nitrobenzene-4,1-diyl] bis(4-methoxybenzoate)](/img/structure/B11565442.png)

![3-nitro-N'-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11565452.png)

![2-(2,4-dichlorophenoxy)-N'-[(1E,2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11565460.png)
![4-methoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11565462.png)

